molecular formula C11H16O B13602591 (S)-5-Phenyl-2-pentanol

(S)-5-Phenyl-2-pentanol

Cat. No.: B13602591
M. Wt: 164.24 g/mol
InChI Key: ZFVFQRLBTBBQSK-JTQLQIEISA-N
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Description

(S)-5-Phenyl-2-pentanol is a chiral alcohol with a phenyl group attached to the fifth carbon of a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-5-Phenyl-2-pentanol can be synthesized through several methods. One common approach involves the reduction of (S)-5-Phenyl-2-pentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of (S)-5-Phenyl-2-pentanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Phenyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form (S)-5-Phenyl-2-pentanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to (S)-5-Phenyl-2-pentane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: (S)-5-Phenyl-2-pentanone.

    Reduction: (S)-5-Phenyl-2-pentane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-5-Phenyl-2-pentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-5-Phenyl-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group may engage in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Phenyl-2-pentanol
  • 5-Phenyl-1-pentanol
  • 5-Phenyl-3-pentanol

Uniqueness

(S)-5-Phenyl-2-pentanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-5-Phenyl-2-pentanol. The position of the phenyl group also distinguishes it from other phenyl-substituted pentanols, leading to unique chemical and physical properties.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2S)-5-phenylpentan-2-ol

InChI

InChI=1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m0/s1

InChI Key

ZFVFQRLBTBBQSK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CCCC1=CC=CC=C1)O

Canonical SMILES

CC(CCCC1=CC=CC=C1)O

Origin of Product

United States

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